

TAK-285 Early-Phase Clinical Trial Results: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tak-285	
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This technical guide provides a comprehensive analysis of the early-phase clinical trial results for **TAK-285**, a novel dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). The following sections detail the compound's mechanism of action, preclinical efficacy, and clinical pharmacology, safety, and preliminary efficacy data from Phase 1 studies.

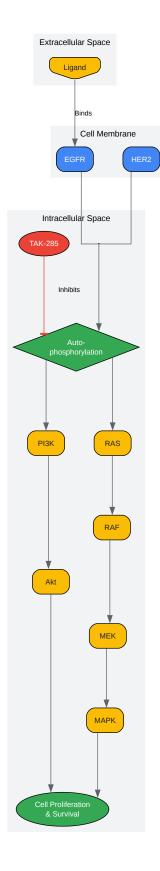
Mechanism of Action

TAK-285 is an orally bioavailable, small molecule that potently and selectively inhibits the kinase activities of both HER2 and EGFR.[1] Dimerization of the HER family of receptors, including HER1/EGFR and HER2, triggers an intracellular phosphorylation cascade that promotes cellular proliferation and survival in tumor cells.[1] By binding to and inhibiting EGFR and HER2, TAK-285 can suppress tumor growth and angiogenesis.[2] Preclinical studies have shown that TAK-285 is effective against tumor cells that are resistant to trastuzumab.[2] Furthermore, an inverse correlation has been observed between sensitivity to TAK-285 and the expression of HER2 or HER3, suggesting that phospho-HER3 could be a potential biomarker for patient selection.[3] Unlike some other tyrosine kinase inhibitors, TAK-285 is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, which may allow for better penetration of the blood-brain barrier.[4][5]

Signaling Pathway



The diagram below illustrates the inhibitory effect of **TAK-285** on the HER2/EGFR signaling pathway.





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Caption: TAK-285 inhibits HER2/EGFR signaling.

Preclinical Data In Vitro Kinase Inhibition

TAK-285 has demonstrated potent inhibitory activity against HER2 and EGFR kinases.[6]

Kinase Target	IC50 (nM)
HER2	17[7][8]
EGFR (HER1)	23[7][8]
HER4	260[7][8]
MEK1	1,100[8]
Aurora B	1,700[7][8]
Lck	2,400[7][8]
c-Met	4,200[7][8]
CSK	4,700[7][8]
Lyn B	5,200[8]
MEK5	5,700[7][8]
IC50: Half maximal inhibitory concentration	

In Vivo Antitumor Activity

Oral administration of **TAK-285** has shown significant dose-dependent tumor growth inhibition in various xenograft models.[7]



Xenograft Model	Host	Dose (mg/kg, BID)	Tumor/Control (T/C) Ratio (%)
BT-474 (Breast Cancer)	Mouse	100	29[7]
4-1ST (Gastric Cancer)	Mouse	50	44[7]
4-1ST (Gastric Cancer)	Mouse	100	11[7]
4-1ST (Gastric Cancer)	Rat	6.25	38[7]
4-1ST (Gastric Cancer)	Rat	12.5	14[7]
4-1ST (Gastric Cancer)	Rat	25	-12 (regression)[7]
4-1ST (Gastric Cancer)	Rat	50	-16 (regression)[7]
BID: Twice daily			

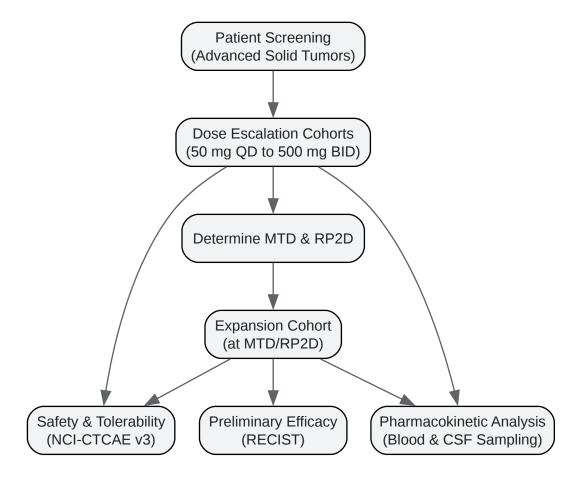
Early-Phase Clinical Trial Results

Two key Phase 1 studies have evaluated the safety, pharmacokinetics, and preliminary efficacy of **TAK-285** in patients with advanced solid tumors.

Experimental Protocols

The general design of the Phase 1 studies involved dose escalation to determine the maximum tolerated dose (MTD), followed by an expansion cohort at the MTD.[1][4]





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Caption: Phase 1 Clinical Trial Workflow for TAK-285.

Patients with advanced refractory solid tumors were enrolled.[4] In the dose-escalation phase, patients received increasing doses of oral **TAK-285** in 28-day cycles.[4] Serial blood samples were collected for pharmacokinetic (PK) analysis, and in one study, cerebrospinal fluid (CSF) was also collected at steady-state.[4] Toxicities were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 3.[4] Tumor responses were assessed using Response Evaluation Criteria in Solid Tumors (RECIST).[9]

Pharmacokinetics

TAK-285 demonstrated rapid oral absorption.[1][9] Plasma exposure at steady-state increased in a dose-proportional manner for doses ranging from 50 to 300 mg twice daily.[1]



Parameter	Value	Study Population
Time to Maximum Concentration (Tmax)	2-3 hours[9]	Patients with advanced cancer[9]
Half-life (t1/2)	~10 hours (at steady-state)[4]	Patients with advanced cancer[4]
Accumulation	~4-fold[4]	Patients with advanced cancer[4]
CSF:Plasma Unbound Concentration Ratio	0.66[4]	Patients at RP2D[4]
CSF: Cerebrospinal Fluid; RP2D: Recommended Phase 2 Dose		

Safety and Tolerability

TAK-285 was generally well-tolerated.[1][4] The Maximum Tolerated Dose (MTD) was established at 300 mg twice daily in one study and 400 mg twice daily in another.[1][4]

Dose	Dose-Limiting Toxicities (DLTs)	Study
400 mg BID	Grade 3 increased aminotransferases, Grade 3 decreased appetite[1]	Japanese Phase 1[1]
>400 mg BID	Diarrhea, hypokalemia, fatigue[9]	Multinational Phase 1[9]

The most common adverse events reported in the multinational Phase 1 study at the 400 mg BID dose are listed below.



Adverse Event	Frequency (%)
Fatigue	37[4]
Diarrhea	37[4]
Nausea	28[4]
Rash (Grade 1/2)	14[4]

Preliminary Clinical Activity

In the Japanese Phase 1 study, a partial response was observed in one patient with parotid cancer who received 300 mg twice daily.[1][10] In the multinational Phase 1 study, the best response was stable disease for at least 12 weeks in 13 patients.[9]

Summary and Future Directions

Early-phase clinical trials of **TAK-285** have demonstrated a manageable safety profile, favorable pharmacokinetic properties including CNS penetration, and preliminary signs of antitumor activity in patients with advanced solid tumors. The established MTD and recommended Phase 2 dose provide a foundation for further clinical development. Future studies will be necessary to further evaluate the efficacy of **TAK-285** in specific patient populations, potentially guided by biomarkers such as HER2 and HER3 expression.

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- To cite this document: BenchChem. [TAK-285 Early-Phase Clinical Trial Results: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684519#early-phase-clinical-trial-results-for-tak-285]

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